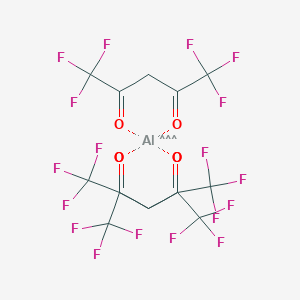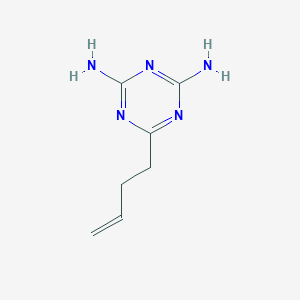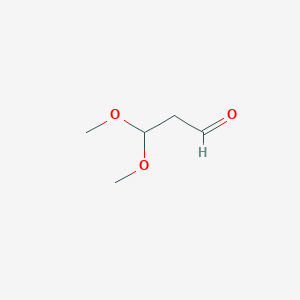
1-(4-Trifluoromethylphenyl)ethylamine
Overview
Description
1-(4-Trifluoromethylphenyl)ethylamine is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
Studies have shown that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . In this process, Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
Biochemical Pathways
It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process involves the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .
Pharmacokinetics
It’s known that similar compounds can be stored in an inert atmosphere at 2-8°c .
Result of Action
It’s known that similar compounds can undergo lipase-catalyzed transesterification in organic solvents . This process results in the kinetic resolution of enantiomers, which is a significant process in the chemical and pharmaceutical fields .
Action Environment
The action of 1-(4-(Trifluoromethyl)phenyl)ethanamine can be influenced by environmental factors such as temperature, enzyme dosage, substrate ratio, and time . For instance, the transesterification process was optimized under conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382091 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-84-6 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine challenging using traditional chemical methods?
A1: The synthesis of chiral bulky amines, like (S)-1-(4-Trifluoromethylphenyl)ethylamine, poses a significant challenge for traditional chemical methods. These methods often struggle to achieve high enantioselectivity, meaning they produce a mixture of both enantiomers (mirror image molecules) rather than predominantly the desired (S)-enantiomer. This lack of selectivity can be problematic, especially in pharmaceutical applications where the different enantiomers can exhibit different biological activities.
Q2: How does the research paper address this challenge using ω-transaminase?
A2: The research demonstrates a promising biocatalytic approach to synthesize (S)-1-(4-Trifluoromethylphenyl)ethylamine using an ω-transaminase (ω-TA) enzyme []. ω-TAs offer a significant advantage over traditional methods as they can catalyze the synthesis of chiral amines with high enantioselectivity. The researchers specifically used a ω-TA (TR8) isolated from a marine bacterium, highlighting the potential of exploring diverse biological sources for novel biocatalysts.
Q3: What strategies were employed to optimize the biocatalytic process?
A3: The researchers investigated various factors to optimize the biocatalytic process. They identified that isopropylamine concentrations above 75 mM inhibit the enzyme []. Additionally, they found that incorporating 25-30% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent enhances enzyme activity []. To further improve the yield, they explored an in situ product removal (ISPR) approach using a two-phase system with n-hexadecane. This system helps mitigate product inhibition, although it initially reduced enzyme activity due to substrate partitioning into the organic phase. To overcome this, DMSO was strategically added to enhance substrate mass transfer while maintaining the benefits of the ISPR system [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B92072.png)
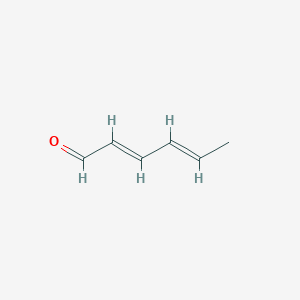

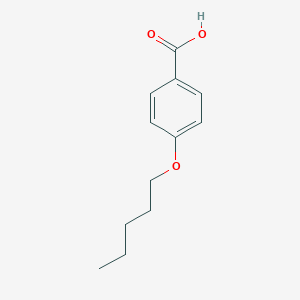

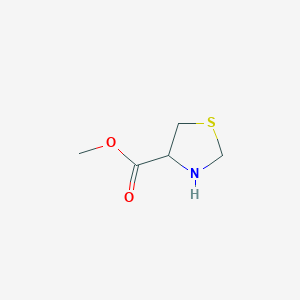
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
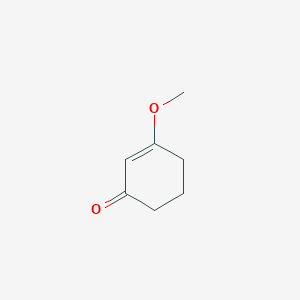
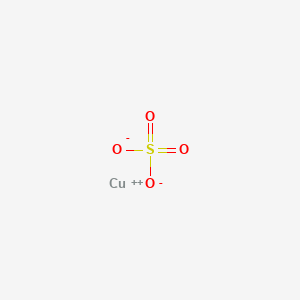
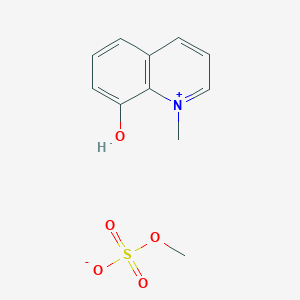
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
